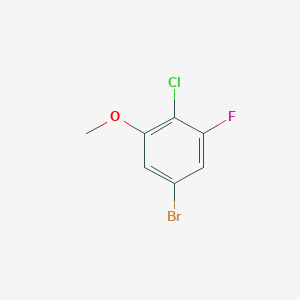

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

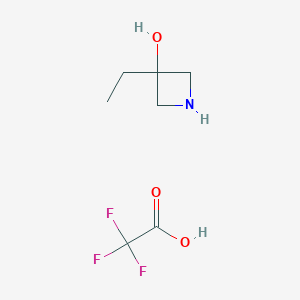

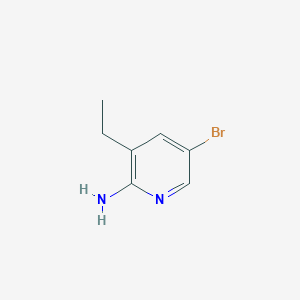

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H5BrClFO . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is1S/C7H5BrClFO/c1-11-6-3-4 (8)2-5 (10)7 (6)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, chloro, fluoro, and methoxy substituents. Physical And Chemical Properties Analysis

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is a solid at room temperature . Its molecular weight is 239.47 .Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound serves as a versatile building block for the synthesis of various drug molecules. Its halogenated structure allows for selective substitutions, making it ideal for constructing complex molecules with potential therapeutic effects. For instance, it can be used to develop novel anti-inflammatory agents or antibiotics by exploiting its reactivity in coupling reactions .

Material Science

Within material science, 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is utilized in the creation of advanced polymers and resins. Its ability to undergo polymerization reactions contributes to the development of materials with improved thermal stability and chemical resistance, which are crucial for high-performance applications .

Organic Synthesis

As an intermediate in organic synthesis, this compound is instrumental in the preparation of complex organic molecules. Its halogen atoms are reactive sites that can be replaced with various functional groups, enabling the construction of diverse organic structures. This is particularly useful in the synthesis of natural products and active pharmaceutical ingredients .

Agrochemical Research

In agrochemical research, 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is explored for its potential use in the synthesis of new pesticides and herbicides. Its structural elements can be incorporated into molecules designed to target specific pests or weeds, contributing to the development of more effective and environmentally friendly agrochemicals .

Chemical Engineering

In the field of chemical engineering, this compound is studied for its role in process optimization. Its predictable reactivity patterns can be harnessed to improve the efficiency of chemical processes, such as in the design of better catalysts or the development of green chemistry protocols .

Environmental Science

Lastly, in environmental science, researchers investigate the breakdown and transformation of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene in various ecosystems. Understanding its environmental fate helps in assessing its impact and in designing degradation pathways for potential pollutants .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-chloro-1-fluoro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJTVPIAGWACZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268407 |

Source

|

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261216-28-7 |

Source

|

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261216-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)